2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide
Description
2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide is a halogenated aromatic ketone derivative with a primary amine group and a hydrobromic acid counterion. It is structurally characterized by a 2,6-dichlorophenyl ring attached to an ethanone backbone, where the ketone group is adjacent to an amino group. This compound is marketed as a high-purity research chemical by suppliers like CymitQuimica, with prices ranging from €449.00 (100 mg) to €1,286.00 (1 g) . However, its availability status varies; some suppliers list it as discontinued, suggesting fluctuations in production or demand .
Its hydrobromide salt form likely enhances solubility and stability for pharmacological applications.
Properties
IUPAC Name |
2-amino-1-(2,6-dichlorophenyl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO.BrH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFXWBXJWQADOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CN)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Bromination of 1-(2,6-Dichlorophenyl)Ethan-1-One
The foundational step involves regioselective bromination at the ketone’s α-position using N-bromosuccinimide (NBS) under acidic conditions. Adapted from thiazolo[3,2-a]pyrimidine syntheses, this method achieves 65–78% yields when employing:
Reaction Conditions
- Substrate : 1-(2,6-dichlorophenyl)ethan-1-one (10 mmol)
- Brominating Agent : NBS (12 mmol)
- Catalyst : p-toluenesulfonic acid (PTSA, 5 mol%)
- Solvent : Acetonitrile (anhydrous)
- Temperature : 35–40°C, 2–4 hours
Post-bromination, the intermediate 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one is isolated via solvent evaporation and recrystallized from ethanol/ether (1:3).
Nucleophilic Amination of α-Bromo Intermediate
The brominated derivative undergoes ammonia-mediated substitution to install the amino group. Patent data demonstrate that refluxing with aqueous NH3 (28%) in ethanol at 60°C for 6–8 hours affords the free base 2-amino-1-(2,6-dichlorophenyl)ethan-1-one in 70–82% yield. Critical parameters include:
- Molar Ratio : α-bromo ketone : NH3 = 1 : 5
- Reaction Monitoring : TLC (hexane/ethyl acetate 4:1)
- Workup : Neutralization with NaHCO3, extraction with dichloromethane
Catalytic Hydrogenation of Nitro Precursors
Nitro-Ketone Synthesis
An alternative route involves nitration of 1-(2,6-dichlorophenyl)ethan-1-one at the α-position. While direct nitration is challenging due to the ketone’s electron-withdrawing effects, Mannich reaction derivatives enable nitro group incorporation. For example, reacting the ketone with nitromethane and ammonium acetate in acetic acid yields 2-nitro-1-(2,6-dichlorophenyl)ethan-1-one (55–60% yield).
Hydrogenation to Primary Amine
Catalytic hydrogenation (H2, 50 psi) over Raney Nickel in methanol reduces the nitro group to amine. Patent examples indicate 85–90% conversion after 3–5 hours at 25–30°C. Post-reduction, the free base is precipitated by adjusting pH to 10–11 and extracted into ether.
Hydrobromide Salt Formation
The final step involves protonating the amino group with hydrobromic acid. Dissolving the free base in anhydrous ethanol and adding 48% HBr dropwise (1:1 molar ratio) precipitates the hydrobromide salt. Recrystallization from isopropanol/ether (1:4) yields colorless crystals with >98% purity (m.p. 174–176°C decomp.).
Comparative Analysis of Synthetic Routes
| Parameter | Halogenation-Amination | Nitro Reduction |
|---|---|---|
| Overall Yield (%) | 65–78 | 50–60 |
| Reaction Time (hours) | 8–10 | 12–15 |
| Purification Complexity | Moderate | High |
| Scalability | Industrial | Laboratory |
| Byproduct Formation | Minimal | Significant |
The halogenation-amination route offers superior efficiency and scalability, whereas nitro reduction suffers from lower yields due to competing side reactions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% H3PO4/ACN) confirms ≥99% purity, with retention time = 6.8 min.
Industrial-Scale Optimization Challenges
Key challenges include minimizing over-bromination during NBS reactions and preventing amine oxidation during storage. Patent data recommend:
- Temperature Control : Maintaining bromination below 40°C to suppress di-bromide formation.
- Inert Atmosphere : Conducting amination under N2 to avoid amine degradation.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, silver nitrate.
Major Products Formed:
Oxidation Products: 2,6-dichlorobenzaldehyde, 2,6-dichlorobenzoic acid.
Reduction Products: 2,6-dichloroaniline, 2,6-dichlorobenzyl alcohol.
Substitution Products: Various halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical modifications.
- Reagent in Chemical Reactions : It is utilized in several chemical reactions, including oxidation and reduction processes.
Biology
- Enzyme Inhibition Studies : Research indicates that 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide can inhibit specific enzymes involved in metabolic pathways related to inflammation.
- Protein Interactions : It is employed in studies exploring protein interactions and signaling pathways.
Medicine
- Therapeutic Potential : The compound is being investigated for its anti-inflammatory and analgesic properties. Initial studies suggest it may be effective in treating conditions characterized by pain and inflammation.
- Antimicrobial Activity : Preliminary assessments indicate potential efficacy against certain bacterial strains, warranting further investigation into its clinical applications.
Enzyme Inhibition
Studies have shown that this compound effectively inhibits enzymes involved in inflammatory responses. This inhibition can significantly impact metabolic pathways associated with various diseases.
Antimicrobial Properties
In vitro tests have demonstrated that the compound exhibits significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for potential clinical use.
Analgesic and Anti-inflammatory Effects
Ongoing research is focused on its analgesic properties. Initial findings suggest that it may provide therapeutic benefits for managing pain-related conditions.
Case Studies
Several notable studies have highlighted the biological effects of this compound:
- Study on Enzyme Inhibition : A study demonstrated effective inhibition of specific enzymes involved in inflammatory pathways through biochemical assays.
- Antimicrobial Activity Assessment : In vitro tests revealed significant antimicrobial properties against selected bacterial strains, indicating potential clinical applications.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
LY3154207
A structurally related compound, LY3154207, features a 2,6-dichlorophenyl group but incorporates a dihydroisoquinoline moiety and hydroxymethyl/hydroxypropyl substituents. This modification confers dopamine D1 receptor-positive allosteric modulation (PAM) activity, with sub-nanomolar potency (EC₅₀ = 0.2 nM) . Unlike the target compound, LY3154207’s extended structure enables receptor binding specificity, highlighting the role of bulky substituents in pharmacological activity.
DPTQ
DPTQ (2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(2-hydroxy-2-methylpropyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one) shares the 2,6-dichlorophenyl ketone core but includes a dihydroisoquinoline ring system. It undergoes glucuronidation in enterohepatic circulation studies, indicating metabolic susceptibility due to hydroxyl groups .
Clonidine Hydrochloride
Clonidine (2-((2,6-dichlorophenyl)imino)imidazolidine monohydrochloride) replaces the ketone-amine group with an imidazoline ring. This structural shift enables α2-adrenergic receptor agonism, used clinically for hypertension .
Key Structural Differences and Implications
Structural Trends :
- Halogenation : The 2,6-dichloro substitution is conserved across analogs, likely enhancing lipophilicity and receptor binding.
- Functional Groups: Amine/ketone vs. heterocyclic systems (imidazoline, dihydroisoquinoline) dictate target selectivity.
- Counterions : Hydrobromide (target compound) vs. hydrochloride (Clonidine) may influence solubility and pharmacokinetics.
Pharmacological and Chemical Properties
- Receptor Specificity: LY3154207’s dihydroisoquinoline moiety enables dopamine receptor modulation, whereas Clonidine’s imidazoline ring targets adrenergic receptors. The absence of such motifs in the target compound suggests divergent applications .
- Metabolism : DPTQ’s glucuronidation highlights the susceptibility of hydroxyl-containing analogs to Phase II metabolism, a pathway less relevant to the target compound’s amine group .
- Toxicity : Clonidine’s hazardous classification (OSHA Hazard Communication Standard) underscores the need for safety assessments of dichlorophenyl derivatives .
Biological Activity
2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide is a compound of interest in both organic synthesis and biological research. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for studies in enzyme inhibition, medicinal chemistry, and pharmacology.
The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzaldehyde with ammonium acetate and potassium cyanide, followed by hydrolysis and treatment with hydrobromic acid. The reaction conditions can vary, but common solvents include ethanol or methanol, and the process may utilize acidic or basic catalysts to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been noted for its role in modulating signaling pathways related to inflammation and pain management. The compound's mechanism involves binding to molecular targets that can lead to either inhibition or activation of biological processes.
Enzyme Inhibition
Research indicates that this compound is employed in studies focusing on enzyme inhibition. Its interactions may lead to significant effects on metabolic pathways, particularly those involved in inflammatory responses.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit efficacy against certain bacterial strains, though further research is needed to establish its full spectrum of activity.
Analgesic and Anti-inflammatory Effects
There is ongoing research into the analgesic and anti-inflammatory properties of this compound. Initial findings suggest potential therapeutic applications in treating conditions characterized by pain and inflammation .
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited specific enzymes involved in inflammatory pathways. This was measured using various biochemical assays, showcasing its potential as a therapeutic agent for inflammatory diseases.
- Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited significant antimicrobial properties against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for potential clinical use.
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with structurally similar compounds can be insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol | Hydroxyl group instead of ketone | Antimicrobial and anti-inflammatory |
| 2,6-Dichloroacetophenone | Lacks amino group | Less reactivity in substitution reactions |
| 2-[(2,6-Dichlorophenyl)amino]phenylmethanol | Additional phenyl ring | Enhanced steric effects |
This table illustrates how variations in functional groups influence the biological activity of related compounds.
Q & A
Q. How do structural modifications (e.g., halogen substitution) impact pharmacological activity?
- Methodological Answer : Synthesize analogs with fluorine/bromine substitutions at the 2,6-positions. Test D1R potency via β-arrestin recruitment assays. For example, replacing chlorine with bromine in DETQ analogs increases binding affinity by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
